molecular formula C4H7BF3KO B12834408 Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate

Cat. No.: B12834408
M. Wt: 178.00 g/mol
InChI Key: FLXCUDOFIUZBSD-TYYBGVCCSA-N
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Description

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is a chemical compound with a unique structure that includes a trifluoroborate group attached to a hydroxybutenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate typically involves the reaction of (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The double bond in the butenyl moiety can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

    Substitution: Aryl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a saturated butylborate compound.

    Substitution: Formation of biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.

    Medicinal Chemistry:

    Material Science:

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group can act as a nucleophile in substitution reactions, while the hydroxy and double bond moieties can undergo oxidation and reduction reactions, respectively. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate: Similar in structure but contains a carbamate group instead of a trifluoroborate group.

    4-[(E)-4-Hydroxybut-2-en-1-yl]-2-methoxyphenol: Contains a methoxyphenol group instead of a trifluoroborate group.

Uniqueness

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific organic transformations and applications in medicinal chemistry.

Biological Activity

Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a trifluoroborate group attached to a hydroxybutenyl moiety. The molecular formula is C₄H₅BF₃O, with a molar mass of approximately 178.00 g/mol. It typically appears as a white to off-white solid and is soluble in methanol.

Synthesis

The synthesis of this compound generally involves the reaction of (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium trifluoroborate under anhydrous conditions to prevent hydrolysis. This method highlights the compound's reactivity due to the trifluoroborate group, which enhances its utility in organic reactions.

Immunomodulatory Effects

Preliminary studies suggest that this compound may exhibit immunomodulatory effects . These effects could be significant for developing therapeutic agents aimed at modulating immune responses. The compound's ability to interact with various biomolecules indicates potential applications in drug design.

Interaction with Biomolecules

Research indicates that the trifluoroborate group may enhance interactions with specific substrates, potentially leading to novel therapeutic pathways. Investigations into these interactions are crucial for understanding the biological activity of this compound and its possible roles in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound Name CAS Number Similarity Index
Potassium allyltrifluoroborate233664-53-40.71
Potassium trifluoro(vinyl)borate13682-77-40.68
Potassium butyltrifluoroborate444343-55-90.62
Potassium trifluoro(isopropyl)borate1041642-13-00.60

This table illustrates that while there are several compounds containing trifluoroborate groups, the specific hydroxybutenyl structure of this compound provides distinct reactivity profiles not found in others.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Immunomodulatory Potential : Ongoing research is evaluating how this compound can modulate immune responses, which could lead to new treatments for autoimmune diseases or cancer therapies.
  • Drug Design Applications : The interactions of this compound with biomolecules are being explored to identify new drug candidates that leverage its unique structural properties for enhanced efficacy.
  • Synthetic Methodologies : Studies have demonstrated that this compound can be utilized in synthetic methodologies involving propargylation and other transformations, showcasing its versatility in organic synthesis .

Properties

Molecular Formula

C4H7BF3KO

Molecular Weight

178.00 g/mol

IUPAC Name

potassium;trifluoro-[(E)-4-hydroxybut-2-enyl]boranuide

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)3-1-2-4-9;/h1-2,9H,3-4H2;/q-1;+1/b2-1+;

InChI Key

FLXCUDOFIUZBSD-TYYBGVCCSA-N

Isomeric SMILES

[B-](C/C=C/CO)(F)(F)F.[K+]

Canonical SMILES

[B-](CC=CCO)(F)(F)F.[K+]

Origin of Product

United States

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